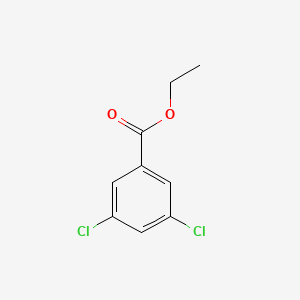

Ethyl 3,5-dichlorobenzoate

描述

Nomenclature and Chemical Classification

IUPAC and Common Synonyms of Ethyl 3,5-Dichlorobenzoate

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is this compound. sigmaaldrich.com In addition to its formal IUPAC name, the compound is known by several synonyms in scientific literature and commercial catalogs. These include:

3,5-Dichlorobenzoic acid ethyl ester cymitquimica.comaromsyn.com

Benzoic acid, 3,5-dichloro-, ethyl ester cymitquimica.comguidechem.com

5-(Ethoxycarbonyl)-1,3-dichlorobenzene cymitquimica.com

Ethyl 3,5-Dichloro Benzoate (B1203000) cymitquimica.com

These names are often used interchangeably to refer to the same chemical entity.

Placement within Dichlorobenzoate Ester Chemistry

This compound is classified as a dichlorobenzoate ester. This classification stems from its molecular structure, which consists of a benzoate group where the benzene (B151609) ring is substituted with two chlorine atoms at the 3 and 5 positions, and an ethyl group is attached to the ester's oxygen atom.

The broader family of dichlorobenzoate esters includes various isomers, with the position of the chlorine atoms on the benzene ring distinguishing them from one another (e.g., ethyl 2,4-dichlorobenzoate (B1228512) and ethyl 2,5-dichlorobenzoate). nist.govchemeo.com These compounds are generally characterized as colorless to pale yellow liquids or solids and are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.comontosight.ai The reactivity of these esters in reactions like hydrolysis, which converts the ester into the corresponding dichlorobenzoic acid and alcohol, is a key aspect of their chemistry.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLNLVFPSMDPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371338 | |

| Record name | ethyl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91085-56-2 | |

| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91085-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091085562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 3,5 Dichlorobenzoate

Esterification Routes to Ethyl 3,5-Dichlorobenzoate

The most common method for producing this compound is through the esterification of 3,5-dichlorobenzoic acid. This can be achieved via direct esterification or transesterification.

Direct Esterification Approaches

Direct esterification involves the reaction of 3,5-dichlorobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. A typical laboratory-scale synthesis involves suspending 4-amino-3,5-dichlorobenzoic acid in ethanol and adding thionyl chloride. The mixture is then heated, and after workup, the desired ethyl ester is obtained. chemicalbook.com

Another approach to direct esterification is the reaction of 2,5-dichlorobenzoic acid with tert-butanol (B103910) using an acid catalyst like sulfuric acid or hydrochloric acid, followed by refluxing. While this example uses a different isomer and alcohol, the fundamental principle of direct acid-catalyzed esterification is the same.

Transesterification Strategies

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com For the synthesis of this compound, this would typically involve reacting a different ester of 3,5-dichlorobenzoic acid, such as mthis compound, with an excess of ethanol in the presence of an acid or base catalyst. masterorganicchemistry.com This method is particularly useful if the methyl ester is more readily available. The reaction can be driven to completion by using a large excess of ethanol, which also often serves as the solvent. masterorganicchemistry.com

| Reactants | Catalyst/Conditions | Product | Reference |

| 3,5-Dichlorobenzoic acid, Ethanol | Thionyl chloride, Heat | This compound | chemicalbook.com |

| Mthis compound, Ethanol | Acid or Base catalyst | This compound | masterorganicchemistry.com |

Precursor Synthesis: 3,5-Dichlorobenzoic Acid Production

The availability of 3,5-dichlorobenzoic acid is crucial for the synthesis of its ethyl ester. Several methods are employed for its production.

Chlorination of Benzonitrile (B105546) and Subsequent Hydrolysis

A significant industrial method for producing 3,5-dichlorobenzoic acid involves the chlorination of benzonitrile to yield 3,5-dichlorobenzonitrile (B1202942), which is then hydrolyzed. google.comgoogle.com In this process, benzonitrile is treated with a chlorinating agent, such as sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid, under acidic conditions. google.comguidechem.com The reaction is typically carried out in a solvent like methanol, ethanol, or chloroform (B151607) at a controlled temperature and pH. guidechem.com The resulting 3,5-dichlorobenzonitrile is then hydrolyzed to 3,5-dichlorobenzoic acid. This hydrolysis can be performed under either acidic or alkaline conditions, followed by acidification to precipitate the final product. google.comgoogle.comchemicalbook.com This method is noted for its high purity product and improved safety over traditional chlorination processes using chlorine gas. google.comguidechem.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Benzonitrile | Sodium hypochlorite or H2O2/HCl | 3,5-Dichlorobenzonitrile | 3,5-Dichlorobenzoic acid | google.comgoogle.comguidechem.com |

Carboxylation of (3,5-Dichlorophenyl)-magnesium Chloride

The Grignard reaction provides another route to 3,5-dichlorobenzoic acid. This involves the preparation of a Grignard reagent, (3,5-dichlorophenyl)-magnesium chloride, from a suitable dihalobenzene. This organometallic compound is then reacted with solid carbon dioxide (dry ice). gmu.edu The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbon of the carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification of this salt with a dilute aqueous acid yields 3,5-dichlorobenzoic acid. gmu.edu

Oxidation of Substituted Toluene Derivatives

The oxidation of the methyl group of 3,5-dichlorotoluene (B1293413) is another viable method for synthesizing 3,5-dichlorobenzoic acid. smolecule.com This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). Another approach involves the chlorination of 3,5-dichlorotoluene at high temperatures under irradiation, followed by hydrolysis with fuming sulfuric acid. missouri.edu This process can achieve high yields of the desired carboxylic acid. missouri.edu

| Starting Material | Reagents | Product | Reference |

| 3,5-Dichlorotoluene | Potassium permanganate or Chromium trioxide | 3,5-Dichlorobenzoic acid | |

| 3,5-Dichlorotoluene | Cl2, light, heat; then H2SO4 | 3,5-Dichlorobenzoic acid | missouri.edu |

Diazonium Salt Reactions of 3,5-Dichloroanthranilic Acid

A primary route to dichlorinated benzoic acid derivatives involves the diazotization of an amino-substituted precursor, such as 3,5-dichloroanthranilic acid. vulcanchem.comprepchem.comlookchem.com This process typically involves treating the aromatic amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid, to form a diazonium salt. google.commasterorganicchemistry.com The resulting diazonium group is an excellent leaving group (as N₂ gas), facilitating its replacement by various nucleophiles in what is known as the Sandmeyer reaction or related transformations. masterorganicchemistry.comnih.govwikipedia.org

For the synthesis of 3,5-dichlorobenzoic acid, the diazonium salt of 3,5-dichloroanthranilic acid is decomposed. prepchem.comlookchem.com One documented method involves the slow addition of ethanol to a heated solution of the diazonium salt. prepchem.comlookchem.com This leads to the elimination of nitrogen gas and the formation of 3,5-dichlorobenzoic acid. prepchem.comlookchem.com A specific example details adding 200 parts of ethanol to a solution of the diazonium salt prepared from 412 parts of 3,5-dichloroanthranilic acid, heated to 70°C, yielding 350 parts (92% of theory) of 3,5-dichlorobenzoic acid. prepchem.comlookchem.com Subsequent esterification with ethanol, typically under acidic conditions, would then yield the final product, this compound.

The reaction can also be carried out using other alcohols like isopropanol (B130326) or in the presence of copper powder as a catalyst to facilitate the decomposition of the diazonium salt. google.com The use of hypophosphorous acid for the reduction of the diazonium salt is another alternative, although it can be a violent exothermic reaction requiring careful temperature control. google.com

Catalytic Systems in the Synthesis of Dichlorobenzoates

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. For the synthesis of dichlorobenzoates and analogous compounds, several catalytic systems are employed.

Copper-mediated Reactions

Copper salts are classic reagents and catalysts in the Sandmeyer reaction for converting aryl diazonium salts into aryl halides and cyanides. nih.govwikipedia.org Copper(I) salts, such as CuCl, CuBr, or CuCN, are traditionally used. masterorganicchemistry.comwikipedia.org The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. wikipedia.org

In the context of synthesizing dichlorobenzoates, copper catalysts can be used to promote the decomposition of the diazonium salt derived from 3,5-dichloroanthranilic acid. google.com For instance, adding the diazonium salt solution to a mixture of isopropanol, water, and copper powder at 70°C has been reported. google.com Furthermore, copper(II) salts in conjunction with other reagents can also be effective. bohrium.com

Copper-promoted reactions are not limited to diazonium chemistry. A CuO-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (B91410) has been developed. nih.govacs.orgresearchgate.net In one instance, 3,5-dichlorobenzoic acid was reacted with ethenesulfonyl fluoride in the presence of CuO in acetonitrile (B52724) at 80°C to produce 2-(fluorosulfonyl)this compound with a 63% isolated yield. nih.govacs.org

Phase-Transfer Catalysis in Acyl Cyanation (Analogous systems)

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reagents that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. oup.comresearchgate.net This is particularly relevant for cyanation reactions using alkali metal cyanides like NaCN or KCN, which are insoluble in many organic solvents. oup.com

In systems analogous to the synthesis of dichlorinated nitriles (precursors to benzoates), phase-transfer catalysts facilitate the transport of the cyanide anion from the aqueous phase to the organic phase where the aryl halide is present. oup.com Counter-phase transfer catalysts, which are water-soluble, can also be used, allowing for easy separation of the lipophilic product from the catalyst and excess reagents. oup.com For example, the cyanation of aryl iodides with NaCN under heptane-water two-phase conditions has been efficiently catalyzed by a water-soluble palladium complex, PdCl₂(PPh₂(m-C₆H₄SO₃Na))₂. oup.com The addition of a phase-transfer co-catalyst like a crown ether or a quaternary ammonium (B1175870) salt (R₄NX) has been shown to improve yields in the catalytic Sandmeyer cyanation of diazonium salts. bohrium.com The use of tetrabutylammonium (B224687) bromide (TBABr) has been shown to enhance the reactivity of Zn(CN)₂ in nickel-catalyzed cyanation of heteroaryl halides by forming a more soluble cyanide species. thieme-connect.com

Nickel-Catalyzed Cyanation (Analogous systems)

Nickel complexes have emerged as powerful catalysts for the cyanation of aryl halides, including electron-rich, electron-deficient, and sterically hindered substrates. organic-chemistry.orgbohrium.com These reactions often provide good to excellent yields of aryl nitriles, which can then be hydrolyzed and esterified to the corresponding benzoates. organic-chemistry.orgchinesechemsoc.orgnih.govmdpi.com

Various nickel-based catalytic systems have been developed:

Photochemically Enabled Cyanation: Visible light can promote the nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as the cyanating agent under mild conditions, avoiding the need for external photosensitizers. organic-chemistry.org

Dual Photoredox–Nickel Catalysis: A combination of photoredox and nickel catalysis allows for the cyanation of aryl and alkenyl halides at room temperature, using safe and readily available cyanide sources. chinesechemsoc.org

Cyanation with Acetonitrile: A nickel catalyst system can utilize acetonitrile as the cyano source for the cyanation of aryl halides and triflates, assisted by an organosilicon reductant. nih.gov

Reductive Cyanation: Nickel-catalyzed reductive cyanation of aryl halides with cyanogen (B1215507) bromide provides a robust method with good functional group tolerance. mdpi.com

Cyanation of Aryl Thioethers: A nickel-catalyzed cyanation of aryl thioethers using Zn(CN)₂ has been developed, involving C–S bond activation. bohrium.com

These nickel-catalyzed methods represent versatile and often milder alternatives to traditional cyanation procedures.

Reaction Optimization and Yield Enhancement Studies

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing byproducts and reaction time.

Influence of Reaction Conditions on Selectivity and Efficiency

The selectivity and efficiency of the synthesis of dichlorobenzoates and related compounds are highly dependent on the specific reaction conditions.

In the synthesis of 3,5-dichlorobenzoic acid from 3,5-dichloroanthranilic acid, the choice of alcohol used in the decomposition of the diazonium salt can influence the yield. For example, one report shows a 96% yield with isopropanol, while another using ethanol reports a 92% yield. google.com A patent describes that using ethanol as a reducing agent in the diazotization reaction reduces cost and facilitates industrial production. google.com

For esterification reactions, key variables include temperature, catalyst concentration, and the ratio of alcohol to carboxylic acid. angolaonline.netresearchgate.net Studies on the esterification of lauric acid with ethanol showed that temperature and the ethanol/water ratio had a major influence on the reaction conversion. researchgate.net For the hydrolysis of ethyl 4-(benzyloxy)-3,5-dichlorobenzoate, alkaline conditions (e.g., NaOH) under reflux are noted to enhance ester cleavage, while prolonged heating can risk decarboxylation.

In catalytic cyanations, the choice of solvent, catalyst, ligand, and cyanide source significantly impacts the outcome. For the catalytic Sandmeyer cyanation, polar aprotic solvents like acetonitrile or DMSO led to better ratios of the desired aryl nitrile over the hydrodediazoniation byproduct. bohrium.com The choice of co-catalyst is also crucial, with crown ethers showing better results than quaternary ammonium salts in some cases, and the use of Cu(BF₄)₂ as a co-catalyst increasing the yield of p-fluorobenzonitrile to 82%. bohrium.com

Optimization of a nickel-catalyzed cyanation of 3-bromopyridine (B30812) involved screening the Ni(II) precatalyst, the loading of the phase-transfer catalyst (TBABr), and the reaction temperature. thieme-connect.com

Table 1: Influence of Alcohol on the Yield of 3,5-Dichlorobenzoic Acid from 3,5-Dichloroanthranilic Acid via Diazotization google.com

| Alcohol | Yield (%) |

| Isopropanol | 97 |

| n-Propanol | 90 |

| Ethanol | 92 |

Data compiled from different examples within the same patent, which may involve slight variations in other parameters.

Table 2: Optimization of Copper-Promoted Conjugate Addition of Benzoic Acid to Ethenesulfonyl Fluoride (ESF) researchgate.net

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cu₂O | MeCN | 80 | 35 |

| 2 | Cu(OAc)₂ | MeCN | 80 | 43 |

| 3 | Cu(OTf)₂ | MeCN | 80 | 45 |

| 4 | CuO | MeCN | 80 | 72 |

| 5 | CuO | DMF | 80 | 65 |

| 6 | CuO | DMSO | 80 | 58 |

| 7 | CuO | MeCN | 90 | 68 |

| 8 | CuO | MeCN | 70 | 55 |

This table illustrates the effect of different copper catalysts, solvents, and temperatures on a related reaction, highlighting the principles of optimization.

Advanced Synthetic Strategies for this compound Analogues

The synthesis of analogues of this compound is pivotal for creating new molecules with tailored properties. The two chlorine atoms and the ethyl ester group are key reaction sites that can be independently or sequentially modified through a variety of advanced organic reactions.

Derivatization of the Benzoyl Moiety

The aromatic ring of this compound is electron-deficient due to the presence of three electron-withdrawing groups (two chlorine atoms and the ester). This electronic feature governs its reactivity, making the chlorine atoms susceptible to substitution by potent nucleophiles or through metal-catalyzed cross-coupling reactions.

One of the most powerful and versatile methods for modifying the benzoyl ring is through palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions, which form carbon-carbon and carbon-heteroatom bonds, are fundamental in modern organic synthesis. nobelprize.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the replacement of the chlorine atoms with a wide variety of substituents. sigmaaldrich.comnobelprize.org For instance, the Suzuki reaction can introduce new aryl or alkyl groups, fundamentally altering the steric and electronic properties of the benzoyl core. nobelprize.org The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity, with modern catalysts enabling these transformations under increasingly mild conditions, sometimes even in aqueous environments. sigmaaldrich.com

A more advanced approach involves the use of organosilanols in palladium-catalyzed cross-coupling. This method presents a practical and milder alternative to traditional boron- and tin-based reagents, addressing issues of cost and toxicity. The use of organosilanols or their corresponding silanolate salts circumvents the need for harsh fluoride activators, expanding the functional group tolerance of these coupling reactions.

The electron-deficient nature of the ring also facilitates nucleophilic aromatic substitution (SNAr). While this often requires harsh conditions, it can be an effective method for introducing heteroatom nucleophiles. Studies on similar dichlorobenzoate esters have shown that chlorine atoms can be displaced by nucleophiles such as ammonia (B1221849) or thiophenol. researchgate.net For example, reactions with sulfur-centered nucleophiles have been shown to proceed via a radical nucleophilic substitution (SRN1) mechanism. researchgate.netmdpi.com

| Reaction Type | Coupling Partner | Catalyst/Reagents | Resulting Analogue Type | Ref. |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd Complex / Base | Aryl/Alkyl-substituted Benzoate (B1203000) | sigmaaldrich.comnobelprize.org |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Complex / Base | Alkynyl-substituted Benzoate | sigmaaldrich.comnih.gov |

| Heck Coupling | Alkene | Pd Complex / Base | Alkenyl-substituted Benzoate | sigmaaldrich.comnobelprize.org |

| Nucleophilic Substitution | Amines / Thiols | Base / Heat | Amino/Thio-substituted Benzoate | researchgate.net |

Modification of the Ester Group

The ethyl ester functional group is a versatile handle for derivatization, allowing for a range of transformations that produce new analogues.

Hydrolysis: A fundamental modification is the hydrolysis of the ester to its corresponding carboxylic acid, 3,5-dichlorobenzoic acid. nih.gov This reaction can be efficiently carried out under either acidic or basic conditions. The resulting carboxylic acid is a crucial intermediate that can be converted into a variety of other functional groups. smolecule.com For example, treatment with reagents like thionyl chloride or oxalyl chloride converts the acid into the highly reactive 3,5-dichlorobenzoyl chloride. chemicalbook.com

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To drive the reaction to completion, the alcohol reactant is typically used as the solvent. This method allows for the straightforward synthesis of methyl, propyl, or more complex alkyl and aryl esters from the parent ethyl ester.

Formation of Complex Esters: The highly reactive 3,5-dichlorobenzoyl chloride, generated from the hydrolysis product, can be reacted with a wide range of alcohols or amines to form complex esters and amides, respectively. smolecule.comresearchgate.net This two-step sequence (hydrolysis followed by acylation) is a powerful strategy for creating libraries of analogues with diverse ester or amide functionalities.

Conjugate Addition: A novel strategy for modifying the ester group involves the reaction of the parent 3,5-dichlorobenzoic acid with an activated alkene. For instance, the copper-promoted conjugate addition of 3,5-dichlorobenzoic acid to ethenesulfonyl fluoride (ESF) yields 2-(fluorosulfonyl)this compound. This reaction introduces a sulfonyl fluoride moiety, a functional group of increasing interest in chemical biology and drug discovery.

| Reaction Type | Reagents | Key Intermediate | Product | Ref. |

| Hydrolysis | NaOH or HCl / H₂O | - | 3,5-Dichlorobenzoic acid | |

| Transesterification | R'OH / Acid or Base Catalyst | - | R' 3,5-Dichlorobenzoate | |

| Acylation | 1. SOCl₂ or (COCl)₂ 2. R'OH | 3,5-Dichlorobenzoyl chloride | R' 3,5-Dichlorobenzoate | smolecule.comchemicalbook.com |

| Conjugate Addition | Ethenesulfonyl fluoride / CuO | 3,5-Dichlorobenzoic acid | 2-(Fluorosulfonyl)this compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C).

Proton NMR (¹H NMR) Chemical Shift Analysis.rsc.orgpdx.edu

In the ¹H NMR spectrum of this compound, the protons of the ethyl group and the aromatic ring resonate at distinct chemical shifts. The methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to appear as a quartet, influenced by the adjacent methyl protons. The methyl protons (-CH₃) typically present as a triplet. The aromatic protons, due to the symmetrical substitution pattern, may appear as a singlet or as a more complex splitting pattern depending on the solvent and the resolution of the instrument. The electronegativity of the chlorine atoms and the carbonyl group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm value). chemistrysteps.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.5 - 8.0 | s or m |

| -OCH₂CH₃ | ~4.4 | q |

| -OCH₂CH₃ | ~1.4 | t |

Note: Predicted values are based on typical chemical shift ranges and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation.rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is characteristically found at a very low field (around 164-166 ppm). The aromatic carbons show signals in the range of approximately 125-135 ppm, with the carbons directly bonded to chlorine atoms exhibiting shifts influenced by the halogen's electronegativity. The carbons of the ethyl group, the methylene (-CH₂-), and methyl (-CH₃) carbons, appear at higher fields. sigmaaldrich.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~164 - 166 |

| Aromatic C-Cl | ~135 |

| Aromatic C-H | ~128 - 131 |

| Aromatic C-CO | ~132 |

| -OCH₂CH₃ | ~62 |

| -OCH₂CH₃ | ~14 |

Note: Predicted values are based on typical chemical shift ranges and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Characterization.pdx.eduresearchgate.net

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. In this compound, the most prominent absorption band is due to the carbonyl (C=O) stretching of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. Other significant peaks include the C-O stretching of the ester group, aromatic C=C stretching, and the C-Cl stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | ~1720 - 1740 |

| C-O (Ester) | Stretching | ~1250 - 1300 (asymmetric) & ~1100-1150 (symmetric) |

| Aromatic C=C | Stretching | ~1580 & ~1470 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.chemscene.com

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected to correspond to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed in a ratio of approximately 9:6:1, arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for ethyl esters of benzoic acids include the loss of the ethoxy group (-OCH₂CH₃) to form a benzoyl cation, and the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement. The presence of chlorine atoms will influence the fragmentation, leading to characteristic daughter ions. nih.gov

X-ray Crystallography and Solid-State Structural Investigations (For related dichlorobenzoates).researchgate.netbenchchem.com

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into the molecular structure, electronic properties, and spectroscopic characteristics of compounds like this compound. Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry and predict NMR and IR spectra, which can then be compared with experimental data for validation. researchgate.net These theoretical studies can also elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), which are important for understanding the reactivity of the molecule. researchgate.net

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 2,5-dichlorobenzoate (B1240473) |

| Ethyl 3,5-dinitrobenzoate (B1224709) |

| Ethyl 4-amino-3,5-dichlorobenzoate |

| Ethyl 2,5-dichlorobenzoate |

| Ethyl 2,4-dichlorobenzoate (B1228512) |

| Ethyl 3-amino-2,6-dichlorobenzoate |

| Ethyl 3-bromo-2,5-dichloro-6-methylbenzoate |

| Ethyl 3,5-dichloro-4-hydroxybenzoate |

| Ethyl 4-(benzyloxy)-3,5-dichlorobenzoate |

| 2-(Adamantan-1-yl)-2-oxoethyl 2,4-dichlorobenzoate |

| (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 2,4-dichlorobenzoate |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 2,4-dichlorobenzoate |

Density Functional Theory (DFT) Calculations (For related compounds)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. While specific DFT studies on this compound are not extensively published, research on analogous compounds, such as other halogenated benzoates, provides significant insight.

A notable study on a related proton transfer crystal, N,N′-diphenylguanidinium 3,5-dichlorobenzoate, utilized DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set to perform theoretical optimizations and vibrational analysis. researchgate.net These calculations provided optimized geometrical parameters that showed excellent agreement with experimental data from single-crystal X-ray diffraction. researchgate.net Such studies demonstrate the capability of DFT to accurately model the structural parameters of molecules containing the 3,5-dichlorobenzoate moiety.

Key Research Findings from DFT on a Related Compound (N,N′-diphenylguanidinium 3,5-dichlorobenzoate)

Optimized Geometry: Calculations successfully demonstrated the formation of an R2²(6) graph set involving N–H…O hydrogen bonds, which stabilize the crystal structure. researchgate.net

Vibrational Analysis: Theoretical vibrational frequencies calculated via DFT were found to coincide well with experimental FT-IR spectra. researchgate.net

Electronic Properties: The HOMO–LUMO energy gap was predicted to be 4.70 eV. researchgate.net

Nonlinear Optics: The first-order hyperpolarizability was calculated to be 25 times greater than that of urea, a standard reference material. researchgate.net

| Calculated Parameter (N,N′-diphenylguanidinium 3,5-dichlorobenzoate) | Method | Basis Set | Value | Source |

| HOMO–LUMO Energy Gap | DFT | 6-311++G(d,p) | 4.70 eV | researchgate.net |

| First-Order Hyperpolarizability (β) | DFT | 6-311++G(d,p) | 25x that of Urea | researchgate.net |

| Third-Order Susceptibility (χ³) | Z-scan | - | 1.80 × 10⁻⁶ esu | researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of dynamic processes such as conformational changes, diffusion, and the formation of molecular aggregates.

While specific MD simulations for this compound are not prominent in the literature, studies on related systems highlight the potential applications. For example, research on cetyltrimethylammonium mono- and dichlorobenzoates in aqueous solutions has used techniques like small-angle neutron scattering, complemented by MD insights, to investigate how the position of chlorine substituents affects micellar morphology. acs.org In these systems, 3,5-dichlorobenzoate counterions were found to insert themselves further into the micellar interface compared to other isomers, influencing the shape and properties of the aggregates. acs.org This demonstrates that the specific substitution pattern on the benzoate ring plays a crucial role in intermolecular interactions and self-assembly. nih.gov

MD simulations could be employed to study this compound in various environments. Key applications would include:

Solvation Properties: Simulating the compound in different solvents to understand its solubility and the structure of its solvation shell.

Diffusion Coefficients: Predicting the diffusion coefficient of the molecule in various media, which is a fundamental dynamic property. nih.gov

Interfacial Behavior: Analyzing its behavior at interfaces, such as a lipid bilayer or a polymer surface, to predict its interactions in biological or materials science contexts.

Self-Assembly: Investigating the potential for self-assembly or aggregation at higher concentrations, a process that can be modeled effectively using MD simulations. mdpi.com

| System Studied | Simulation Focus | Key Finding | Source |

| Cetyltrimethylammonium 3,5-dichlorobenzoate | Micellar Structure | 3,5-dichlorobenzoate counterions insert deeper into the micelle interface, promoting the formation of rodlike micelles. | acs.org |

| General Organic Compounds | Diffusion Coefficient Prediction | MD simulations with the AMBER force field can accurately predict diffusion coefficients of organic solutes in aqueous solutions. | nih.gov |

| Palmitate Ester | Self-Assembly | All-atom MD simulations show that self-assembly into micelles can occur on a nanosecond timescale. | mdpi.com |

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a molecule's reactivity, stability, and spectroscopic characteristics. These calculations, often performed using DFT or other ab initio methods, provide detailed information about the distribution of electrons within a molecule.

For substituted benzoates, the electronic structure is heavily influenced by the nature and position of the substituents on the aromatic ring. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

In the related compound N,N′-diphenylguanidinium 3,5-dichlorobenzoate, time-dependent DFT (TD-DFT) analysis revealed that electronic transitions observed in the UV-visible spectrum originate from π→π* transitions. researchgate.net The calculated HOMO-LUMO energy gap of 4.70 eV suggests significant stability. researchgate.net

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would show negative potential around the oxygen atoms of the ester group and a more positive potential around the hydrogen atoms of the ethyl group and the aromatic ring. Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net Studies on substituted benzoic acids have shown that these electronic properties can be correlated with experimental values like pKa. researchgate.netnih.gov

| Electronic Property | Method | Finding/Significance | Source |

| HOMO-LUMO Gap | DFT | For a related 3,5-dichlorobenzoate salt, the gap is 4.70 eV, indicating high chemical stability. A smaller gap suggests higher reactivity. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies electrophilic and nucleophilic sites, predicting regions of chemical reactivity. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | DFT | Quantifies charge transfer and delocalization, confirming the existence and strength of hydrogen bonding interactions. | researchgate.net |

| UV-Visible Absorption | TD-DFT | Correlates calculated electronic transitions (e.g., π→π*) with experimentally observed absorption maxima. | researchgate.net |

Historical Context of Dichlorobenzoate Research

Research into dichlorobenzoic acids and their esters is part of the broader history of the study of halogenated organic compounds. The development of methods to selectively introduce halogen atoms onto aromatic rings was a significant advancement in organic chemistry.

Early research often focused on the synthesis and characterization of these compounds. Over time, the focus expanded to include their application in various fields. For example, some dichlorobenzoic acid derivatives have been investigated for their properties as plant growth regulators. herts.ac.ukeurl-pesticides.eu The study of how different isomers, such as 2,4-dichlorobenzoic acid, could be purified to high levels has been a subject of process research, reflecting the industrial importance of these compounds. acs.org The ongoing investigation into the chemical and biological properties of dichlorobenzoate esters continues to contribute to advancements in areas from materials science to drug discovery.

Environmental Fate and Degradation Studies of Dichlorobenzoate Compounds

Microbial Degradation Pathways

The breakdown of dichlorobenzoates by microorganisms can proceed through either aerobic or anaerobic pathways, each involving distinct enzymatic reactions and intermediate compounds.

Under aerobic conditions, the initial attack on the dichlorobenzoate molecule is typically an oxygen-dependent process. nih.govasm.org This primary step is crucial for destabilizing the aromatic ring and facilitating subsequent degradation.

A key family of enzymes involved in the aerobic degradation of dichlorobenzoates is the dioxygenases. nih.govasm.orginteresjournals.org These multi-component enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, a process known as dioxygenation. ontosight.aiwikipedia.org This hydroxylation of the benzene (B151609) ring disrupts its aromaticity and is a critical step in preparing the molecule for ring cleavage. interesjournals.org For instance, benzoate (B1203000) 1,2-dioxygenase has been shown to be active towards halogenated benzoates. asm.org In some cases, a halobenzoate dioxygenase is necessary for the degradation of chlorobenzoates with substitutions in the ortho position. nih.gov The introduction of genes from the TOL plasmid of Pseudomonas putida mt-2 into other Pseudomonas strains can confer the ability to utilize 4-chloro- and 3,5-dichlorobenzoate, primarily through the action of toluate 1,2-dioxygenase. dntb.gov.ua

Following the initial dioxygenase attack, chlorocatechols are commonly formed as central intermediates in the catabolic pathways of various chlorobenzoates. nih.govasm.orgmdpi.com For example, the degradation of 2,3- and 2,5-dichlorobenzoate (B1240473) leads to the formation of 4-chlorocatechol (B124253). nih.govasm.org Similarly, 2,4-dichlorobenzoate (B1228512) can be degraded to 4-chlorocatechol. researchgate.net The type of chlorocatechol formed depends on the original substitution pattern of the dichlorobenzoate. In most bacterial degradation of 3-chlorobenzoate (B1228886) (3CBA), 4-chlorocatechol is the key intermediate. mdpi.com However, some strains, like Rhodococcus opacus 1CP, can produce both 3-chlorocatechol (B1204754) and 4-chlorocatechol from 3CBA. mdpi.com

Once chlorocatechols are formed, the aromatic ring is cleaved. While the ortho-cleavage pathway is common for many chlorinated aromatics, the meta-cleavage pathway, which involves ring cleavage between the second and third carbon atoms of the benzene ring, is also relevant. dntb.gov.uaresearchgate.net This pathway is initiated by enzymes like catechol 2,3-dioxygenase or chlorocatechol-2,3-dioxygenase. researchgate.net However, the meta-cleavage pathway can sometimes be non-productive for chlorocatechol degradation. dntb.gov.ua In some engineered bacterial strains, the meta-cleavage pathway is avoided to ensure complete degradation through the ortho-cleavage pathway. dntb.gov.ua In other organisms, the meta-cleavage pathway is the more readily available catabolic route for chlorinated compounds. researchgate.net For instance, the catabolic genes on the pBAM2 plasmid in Aminobacter sp. MSH1, which are involved in 2,6-dichlorobenzoic acid (2,6-DCBA) degradation, include a putative meta-cleavage dioxygenase. nih.gov

Under anaerobic conditions, the degradation of dichlorobenzoates often begins with reductive dehalogenation. wur.nl This process involves the removal of chlorine substituents from the aromatic ring, with the halogen being replaced by a hydrogen atom. wur.nl For example, anaerobic bacterial consortia have been shown to dehalogenate 2,4-dichlorobenzoate to 4-chlorobenzoate (B1228818). nih.gov Similarly, 2,6-dichlorobenzoate (B1236402) can be reductively dehalogenated to 2-chlorobenzoate, which is then further dehalogenated to benzoate. nih.govethz.ch In some instances, a "cooperative metabolism" between aerobic and anaerobic bacteria in a coupled reactor system has been shown to enhance the degradation efficiency of persistent chloroaromatic compounds like 3,4-dichlorobenzoate (B1239242). nih.gov

A variety of individual microbial strains and consortia have been identified with the ability to degrade dichlorobenzoate compounds. These microorganisms are crucial for the bioremediation of sites contaminated with these pollutants. ontosight.ai

| Microbial Strain/Consortium | Degraded Compound(s) | Key Findings |

| Pseudomonas aeruginosa JB2 | 2,3-dichlorobenzoate, 2,5-dichlorobenzoate, 2,4-dichlorobenzoate (cometabolism) | Utilizes a halobenzoate dioxygenase for ortho-substituted chlorobenzoates; forms chlorocatechol intermediates. nih.govasm.org |

| Pseudomonas sp. B13 derivatives | 4-chloro- and 3,5-dichlorobenzoate | Acquired degradation ability through TOL plasmid genes, utilizing a hybrid pathway involving enzymes from both donor and recipient strains. dntb.gov.ua |

| Corynebacterium sepedonicum KZ-4 | 2,4-dichlorobenzoic acid | Degrades via a pathway involving 4-hydroxybenzoate (B8730719) and protocatechuic acid. researchgate.net |

| Aminobacter sp. MSH1 | 2,6-dichlorobenzoic acid (2,6-DCBA) | Degradation is encoded on plasmid pBAM2 and proceeds via 3-hydroxy-2,6-dichlorobenzoate. nih.gov |

| Xanthobacter flavus 14p1 | 1,4-dichlorobenzene | Degrades via a dichlorocatechol intermediate and a modified ortho pathway. ethz.ch |

| Pseudomonas fluorescens 2-79 RLD (recombinant) | 2,5-dichlorobenzoate | Presence of plants (rhizosphere effect) enhanced degradation and plasmid stability. oup.com |

| Anaerobic bacterial consortia M34(-9), P20(-9), P21(-9), M50(-7) | 2,4-dichlorobenzoate, 2,6-dichlorobenzoate | Dehalogenation occurs exclusively at the ortho position. nih.gov |

| Rhodococcus opacus 1CP | 3-chlorobenzoate | Degrades via both 3-chlorocatechol and 4-chlorocatechol intermediates. mdpi.com |

Specific Microbial Strains and Consortia Involved

Corynebacterium sepedonicum

Influence of Environmental Factors on Biodegradation

The efficiency of microbial degradation of dichlorobenzoates in the environment is not solely dependent on the presence of capable microorganisms but is also significantly affected by various environmental and chemical factors.

The presence of other structurally related compounds, or co-substrates, can have a profound effect on the biodegradation of dichlorobenzoates. These effects can be synergistic, leading to enhanced degradation, or antagonistic, causing inhibition.

A notable example is the cometabolism of 3,4-dichlorobenzoate (3,4-DCB) by Acinetobacter sp. strain 4-CB1, which requires the presence of 4-chlorobenzoate (4-CB) as a growth substrate and inducer for the necessary dehalogenase enzyme. nih.gov However, this relationship is complex, as 3,4-DCB also acts as a competitive inhibitor of 4-CB metabolism. oup.com

The presence of plants can also influence degradation through rhizosphere effects. In a study with a recombinant Pseudomonas fluorescens strain engineered to degrade 2,5-dichlorobenzoate (2,5-DCB), the degradation of the compound was significantly faster in soil with plants compared to non-planted soil. oup.com This enhancement is attributed to the plant roots providing a niche that promotes the survival and metabolic activity of the degrader bacteria. oup.com

Table 6: Co-substrate Effects on Dichlorobenzoate Biodegradation

| Microorganism | Dichlorobenzoate | Co-substrate | Effect | Citations |

|---|---|---|---|---|

| Acinetobacter sp. 4-CB1 | 3,4-DCB | 4-Chlorobenzoate | Enhancement & Inhibition: Required for induction of dehalogenase, but also acts as a competitive inhibitor. | nih.govoup.com |

| Pseudomonas putida P111 | ortho-substituted benzoates | 3,5-DCB | Inhibition: Inhibits growth on ortho-substituted benzoates. | nih.govresearchgate.net |

| Pseudomonas putida P111 | 3,5-DCB | 3-Chlorobenzoate / 4-Chlorobenzoate | Enhancement: Increases cell yield and chloride release. | nih.govresearchgate.net |

| Pseudomonas fluorescens 2-79 RLD | 2,5-DCB | Plant root exudates | Enhancement: Faster degradation in the rhizosphere of plants. | oup.com |

| Phenol Degrading Bacteria | 4-chlorodiphenyl ether | Phenol | Enhancement: Co-metabolic degradation was more effective than with a single carbon source. | mdpi.com |

Heavy Metal Co-contamination Impacts

The biodegradation of chlorinated aromatic compounds, including dichlorobenzoates, in the environment is often complicated by the presence of other pollutants, such as heavy metals. epa.gov Co-contamination can significantly impact microbial degradation processes, as heavy metals can be toxic to the microorganisms responsible for breaking down these organic compounds. epa.gov While specific studies on the effects of heavy metals on the degradation of ethyl 3,5-dichlorobenzoate are limited, research on related compounds and microbial strains capable of their degradation provides valuable insights.

Heavy metals may inhibit the biodegradation of chlorinated organic compounds by interacting with enzymes directly involved in the degradation pathway or those essential for general metabolism. epa.gov The toxicity and inhibitory effects of heavy metals are dependent on the specific metal, its concentration, and the microbial species . nih.gov For instance, studies on the degradation of other chlorinated compounds have shown that heavy metals can lead to extended acclimation periods, reduced biodegradation rates, and in some cases, complete inhibition of degradation. epa.gov

Certain bacterial strains, such as those from the genera Cupriavidus and Acinetobacter, have demonstrated resistance to heavy metals while also being capable of degrading aromatic compounds. nih.govajol.info For example, Cupriavidus metallidurans CH34 is known for its resistance to a wide range of heavy metals and has been shown to degrade benzene, a simple aromatic hydrocarbon, in the presence of mercury and cadmium. nih.gov While this strain's ability to degrade 3,5-dichlorobenzoate was noted as limited, its metabolic versatility suggests the potential for developing strains capable of degrading complex chlorinated aromatics in metal-contaminated environments. nih.gov

The impact of heavy metals on the degradation of another chlorinated compound, 1,2-dichloroethane (B1671644) (DCA), has been studied in soil microcosms. The presence of lead and mercury was found to negatively affect DCA degradation, with the degree of inhibition being dependent on the soil type and metal concentration. researchgate.net Such findings underscore the complexity of predicting the environmental fate of chlorinated compounds in mixed-contamination scenarios.

Research on Pseudomonas putida has shown that this species can be involved in the degradation of chlorobenzoates. researchgate.net Some strains of P. putida have also been engineered to possess heavy metal resistance genes, which could be a strategy to enhance the bioremediation of sites co-contaminated with chlorinated organics and heavy metals. unl.pt

The following table summarizes the observed effects of heavy metals on the biodegradation of various organic compounds, which can serve as a proxy for understanding the potential impacts on dichlorobenzoate degradation.

| Heavy Metal | Affected Compound | Microorganism(s) | Observed Impact |

| Mercury (Hg) | Benzene | Cupriavidus metallidurans CH34 | Decreased growth and degradation rate. nih.gov |

| Cadmium (Cd) | Benzene | Cupriavidus metallidurans CH34 | Decreased growth and degradation rate. nih.gov |

| Lead (Pb) | 1,2-Dichloroethane | Soil microorganisms | Negative impact on degradation rate. researchgate.net |

| Mercury (Hg) | 1,2-Dichloroethane | Soil microorganisms | Negative impact on degradation rate. researchgate.net |

| Copper (Cu²⁺) | di-n-Butyl Phthalate | Achromobacter sp. | Inhibitory effects on degradation. semanticscholar.org |

| Lead (Pb²⁺) | di-n-Butyl Phthalate | Achromobacter sp. | Inhibitory effects on degradation. semanticscholar.org |

Degradation Product Identification and Analysis

The degradation of this compound is expected to initiate with the hydrolysis of the ester bond, yielding 3,5-dichlorobenzoic acid and ethanol (B145695). Subsequently, the microbial degradation of 3,5-dichlorobenzoic acid can proceed through various pathways, depending on the specific microorganisms and environmental conditions.

Studies on Pseudomonas putida P111 have provided insights into the metabolic fate of 3,5-dichlorobenzoate. researchgate.net When this bacterium was grown on 2,5-dichlorobenzoate and then exposed to 3,5-dichlorobenzoate, it metabolized the compound without the release of chloride ions and led to the accumulation of a specific degradation product. researchgate.net This intermediate was identified as 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene . researchgate.net The identification was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of its acid-hydrolyzed products, which were 3,5- and 2,4-dichlorophenol. researchgate.net

Further metabolism of this intermediate appears to be blocked in P. putida P111 under these conditions, as the cells did not further degrade it, even though they could rapidly metabolize 3,5-dichlorocatechol. researchgate.net This suggests that the initial dioxygenase attack on the aromatic ring is a key step in the degradation pathway.

In a different context, the herbicide pronamide is known to have metabolites that contain the 3,5-dichlorobenzoyl moiety. regulations.gov For analytical purposes in residue testing, pronamide and its metabolites are converted to mthis compound . regulations.gov This highlights the relevance of dichlorobenzoate esters in environmental analysis.

The analysis of degradation products is crucial for understanding the complete environmental fate of a compound. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are powerful tools for separating and identifying metabolites in environmental samples. For instance, HPLC with a diode-array detector (DAD) and MS can be used to resolve and identify degradation products in stability studies.

The following table outlines the identified degradation products from studies on dichlorobenzoate compounds.

| Original Compound | Degradation Product | Analytical Method(s) |

| 3,5-Dichlorobenzoate | 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Pronamide Metabolites | Mthis compound | Gas-Liquid Chromatography with Electron Capture Detector (GLC/ECD) |

It is important to note that the complete mineralization of this compound would involve the breakdown of the aromatic ring and the release of chloride ions, ultimately forming carbon dioxide, water, and inorganic chloride. However, the formation of stable, intermediate degradation products can be a significant aspect of its environmental fate.

Future Research Directions and Unexplored Avenues for Ethyl 3,5 Dichlorobenzoate

Advanced Material Science Applications (Hypothetical)

The molecular structure of Ethyl 3,5-dichlorobenzoate, characterized by a rigid benzene (B151609) ring and reactive chlorine atoms, presents hypothetical opportunities for the development of advanced materials. While its direct application in this field is not yet established, its derivatives and structurally similar compounds offer a basis for postulation. For instance, related substituted benzoate (B1203000) esters are utilized as precursors for high-performance polymers, including polyesters and polycarbonate resins.

Future research could explore the following hypothetical applications:

Flame-Retardant Polymers: The presence of two chlorine atoms on the benzene ring could impart flame-retardant properties. Research could focus on incorporating this compound as a monomer or an additive into polymer matrices like polyurethanes or epoxies to enhance their fire resistance.

High-Performance Polyesters: Through transesterification reactions, this compound could be polymerized with diols to create novel polyesters. The dichlorinated aromatic core might enhance the thermal stability, chemical resistance, and mechanical strength of these materials, making them suitable for demanding applications in the automotive or aerospace industries.

Liquid Crystal Synthesis: The rigid, rod-like shape of the molecule is a common feature in liquid crystal structures. Future work could investigate the modification of this compound to synthesize new liquid crystalline materials for use in display technologies and optical switching devices.

| Research Area | Hypothetical Application | Key Structural Feature | Potential Benefit |

|---|---|---|---|

| Polymer Additives | Flame retardant for plastics | Dichloro-substituted aromatic ring | Improved fire safety of consumer and industrial products |

| Monomer Synthesis | Precursor for high-stability polyesters | Ester group and rigid core | Creation of materials with enhanced thermal and chemical resistance |

| Liquid Crystals | Component of liquid crystal displays (LCDs) | Rigid molecular structure | Development of new optical materials |

Further Exploration of Biological Targets and Mechanisms

Preliminary studies on compounds containing the 3,5-dichlorobenzoate moiety suggest a potential for biological activity, warranting deeper investigation into specific molecular targets. Esters of 3,5-dinitrobenzoic acid, a structurally related compound, have demonstrated notable antitubercular activity. mdpi.com Furthermore, a derivative, (R)-1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)this compound, has been synthesized as part of research into inhibitors for Naegleria fowleri CYP51, an essential enzyme in this pathogenic amoeba. nih.govacs.org This indicates that the 3,5-dichlorobenzoate scaffold could be a valuable starting point for developing new therapeutic agents.

Unexplored research avenues include:

Antimicrobial and Antiparasitic Activity: Systematic screening of this compound and its analogues against a panel of pathogenic bacteria, fungi, and parasites is a logical next step. Studies should aim to identify specific enzyme targets, such as the aforementioned CYP51, or other pathways disrupted by the compound.

Enzyme Inhibition Studies: The compound's structure makes it a candidate for inhibiting various enzymes. For example, Pseudomonas putida P111 growth on certain ortho-substituted benzoates was completely inhibited by 3,5-dichlorobenzoate. researchgate.net Research could explore its potential as an inhibitor of specific bacterial or fungal enzymes essential for their survival.

Neurological Applications: Derivatives of 3,5-dichlorobenzoate have been incorporated into prodrugs designed to cross the blood-brain barrier, suggesting a potential utility in central nervous system (CNS) disorders. google.com Future studies could investigate whether the core molecule has any affinity for neurological receptors or transporters. julkari.finih.gov

| Potential Application | Possible Mechanism of Action | Supporting Evidence/Analogy | Suggested Research |

|---|---|---|---|

| Antifungal/Antiparasitic | Inhibition of essential enzymes like CYP51 | Activity of miconazole-like analogues against Naegleria fowleri. nih.govacs.org | Screening against fungal/parasitic panels; enzyme binding assays. |

| Antitubercular | Disruption of metabolic pathways | Activity of 3,5-dinitrobenzoate (B1224709) esters against M. tuberculosis. mdpi.com | In vitro testing against Mycobacterium tuberculosis; mechanism of action studies. |

| Antibacterial | Inhibition of bacterial growth/metabolism | Inhibition of Pseudomonas putida growth by 3,5-dichlorobenzoate. researchgate.net | Broad-spectrum antibacterial screening; identification of inhibited pathways. |

Development of Novel Synthetic Routes

The primary route to this compound is the esterification of 3,5-dichlorobenzoic acid. The acid itself is often prepared via multi-step processes. google.commdpi.com While effective, these methods present opportunities for improvement in terms of efficiency, cost, and environmental impact.

Future research in synthetic chemistry could focus on:

Catalyst Optimization: Developing more efficient and reusable catalysts for the esterification reaction could reduce waste and energy consumption. This includes exploring solid acid catalysts or novel organocatalysts.

Greener Synthesis: Investigating alternative, more environmentally friendly synthetic pathways is crucial. This could involve using greener solvents, exploring biocatalytic methods with enzymes like lipases for the esterification step, or developing continuous flow processes that offer better control and higher yields.

Direct Functionalization: Research into the direct, regioselective dichlorination of ethyl benzoate would represent a significant step-up in atom economy, potentially reducing the number of synthetic steps required. Overcoming the challenge of controlling the position of chlorination would be a key focus.

Environmental Remediation Strategies Utilizing Degradation Pathways

The environmental fate of chlorinated aromatic compounds is of significant concern. Understanding the natural degradation pathways of this compound is the first step toward developing effective bioremediation strategies. Research has shown that some microorganisms can utilize the core structure, 3,5-dichlorobenzoate, as a sole source of carbon and energy. For example, Pseudomonas sp. WR912 was isolated through enrichment on this compound. nih.gov Similarly, an engineered strain of Pseudomonas aeruginosa (AC869) is capable of degrading it. epa.govepa.gov

Future research should be directed towards:

Identifying Degradative Genes and Enzymes: Isolating and characterizing the specific genes and enzymes (such as dioxygenases and dehydrogenases) responsible for the breakdown of 3,5-dichlorobenzoate in strains like Pseudomonas sp. WR912. nih.gov

Metabolic Pathway Elucidation: Mapping the complete metabolic pathway from this compound to harmless intermediates and ultimately to carbon dioxide and water. This includes studying the initial hydrolysis of the ester bond and the subsequent dechlorination steps.

Bioaugmentation and Biostimulation: Developing practical bioremediation techniques using microbes known to degrade this compound. unl.ptresearchgate.net This could involve introducing specialized bacterial strains to contaminated soil or water (bioaugmentation) or adding nutrients that stimulate the activity of indigenous degrading populations (biostimulation).

Enzymatic Bioreactors: Immobilizing the isolated degradative enzymes onto a solid support to create bioreactors for treating industrial wastewater containing this compound and related compounds.

Toxicological and Ecotoxicological Profiling

A comprehensive understanding of a chemical's toxicological profile is essential for ensuring human and environmental safety. Currently, the data for this compound is limited to basic hazard classifications, such as being harmful if swallowed and causing skin and eye irritation. sigmaaldrich.com A thorough assessment is needed.

Key areas for future toxicological investigation include:

Human Health Toxicology:

Acute and Chronic Toxicity: Detailed studies to determine the effects of short-term and long-term exposure via different routes (oral, dermal, inhalation).

Genotoxicity and Mutagenicity: Assessing the potential of the compound to cause DNA damage or mutations using standard assays.

Carcinogenicity: Long-term animal studies to evaluate its cancer-causing potential.

Reproductive and Developmental Toxicity: Investigating potential adverse effects on fertility and fetal development.

Ecotoxicology:

Aquatic Toxicity: Determining the acute and chronic toxicity to organisms at different trophic levels, including algae, invertebrates (e.g., Daphnia), and fish.

Persistence and Bioaccumulation: Studying the compound's stability in the environment (e.g., resistance to hydrolysis and photolysis) and its potential to accumulate in the food chain.

Soil Organism Toxicity: Assessing the impact on key soil organisms such as earthworms and microorganisms.

A comprehensive toxicological profile, similar to those developed by agencies like the ATSDR for other dichlorobenzenes, would be invaluable for risk assessment. cdc.gov

Pharmacokinetic and Pharmacodynamic Studies (Where applicable for new applications)

Should this compound or its derivatives demonstrate promising biological activity in initial screenings, a full suite of pharmacokinetic (PK) and pharmacodynamic (PD) studies would be required to evaluate their potential as drug candidates. researchgate.net

Pharmacokinetics (PK): This area of research would focus on what the body does to the drug. Key studies would include:

Absorption, Distribution, Metabolism, and Excretion (ADME): Investigating how the compound is absorbed into the bloodstream, where it distributes in the body, how it is metabolized (e.g., hydrolysis of the ester to 3,5-dichlorobenzoic acid), and how it is eliminated.

Bioavailability: Determining the fraction of an administered dose that reaches systemic circulation.

Blood-Brain Barrier Permeability: If targeted for CNS applications, studies would be needed to assess its ability to enter the brain, a property explored for related compounds. google.com

Pharmacodynamics (PD): This would focus on what the drug does to the body. Research would aim to:

Elucidate Mechanism of Action: Pinpointing the precise molecular mechanism by which the compound exerts its therapeutic effect (e.g., binding to a specific receptor or inhibiting a key enzyme).

Dose-Response Relationship: Establishing the relationship between the concentration of the compound and the magnitude of the biological effect to determine potency and efficacy.

Target Occupancy: For receptor-binding drugs, studies using imaging techniques like PET could determine the percentage of target receptors occupied at different doses, helping to define a therapeutic window. nih.gov

These studies are critical for translating a promising chemical compound into a safe and effective therapeutic agent.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3,5-dichlorobenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : this compound can be synthesized via esterification of 3,5-dichlorobenzoic acid with ethanol under acidic catalysis. Key optimization parameters include temperature, reaction time, and molar ratios. For example, details a multi-step synthesis of related chlorinated benzoates using chlorination, hydrolysis, and decarbonylation. Single-factor experiments (e.g., varying chlorination time or temperature) are critical for maximizing yield and purity. Reflux durations (e.g., 18 hours in DMSO for similar compounds) and purification via recrystallization (e.g., water-ethanol mixtures) are standard .

Q. What analytical techniques are most reliable for characterizing this compound, and how are structural ambiguities resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools. For example, highlights X-ray diffraction (at 150 K) to resolve hydrogen bonding and π-π stacking in chlorobenzoate complexes. Melting point analysis (110–112°C, as in ) and HPLC (e.g., for metabolite identification in ) complement structural validation. Discrepancies in crystallographic data (e.g., hydrogen atom positioning) require low-temperature refinements to enhance precision .

Q. How does solubility influence experimental design in pharmacological studies of this compound derivatives?

- Methodological Answer : Solubility in polar solvents like methanol () dictates formulation strategies for in vitro assays. For instance, stock solutions prepared in methanol can be diluted in aqueous buffers while monitoring precipitation. Co-solvents (e.g., DMSO) may be used, but their interference with biological targets (e.g., enzyme inhibition) must be controlled via blank experiments .

Advanced Research Questions

Q. How do hydrogen bonding and π-π interactions in this compound derivatives affect their crystallographic behavior?

- Methodological Answer : demonstrates that Cu(II) complexes of 3,5-dichlorobenzoate form frameworks via O–H···O hydrogen bonds and π-π stacking. These interactions stabilize crystal lattices and influence material properties (e.g., thermal stability). Computational modeling (e.g., density functional theory) paired with experimental data can predict interaction strengths and guide crystal engineering .

Q. What role does this compound play in modulating enzyme-substrate interactions, as observed in crystallographic studies?

- Methodological Answer : describes ethyl 3,5-dihydroxybenzoate binding to tannase, highlighting how substituents (e.g., chloro groups) alter substrate-enzyme interactions. Mutagenesis studies (e.g., replacing Asp421 or Lys343) can validate hydrogen-bonding networks critical for catalytic activity. Competitive inhibition assays and kinetic studies (e.g., IC₅₀ determination) further elucidate mechanistic roles .

Q. How can conflicting data on coordination geometries of metal-chlorobenzoate complexes be reconciled?

- Methodological Answer : reveals that Cu(II) complexes with 3,5-dichlorobenzoate adopt mononuclear geometries, while 2-chlorobenzoate forms dimers. Discrepancies arise from ligand denticity and solvent effects. Advanced techniques like EXAFS (Extended X-ray Absorption Fine Structure) can clarify coordination numbers, while variable-temperature NMR probes dynamic ligand exchange .

Q. What strategies mitigate environmental and safety risks during large-scale synthesis of this compound?

- Methodological Answer : and recommend engineering controls (e.g., closed-system reactors) and personal protective equipment (nitrile/neoprene gloves). Hydrolysis byproducts (e.g., HCl) require neutralization before disposal. Lifecycle assessments (LCAs) should evaluate solvent recovery (e.g., DMSO distillation in ) to minimize waste .

Contradictions & Resolutions

- Melting Point Variability : and report 110–112°C, while similar esters (e.g., ) show lower ranges (141–143°C). Purity (99% in vs. 65% in ) and crystallinity explain discrepancies.

- Coordination Geometry : Mononuclear vs. dimeric structures () depend on ligand steric effects and reaction stoichiometry.

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。